

Technical Guide: Solubility Profile & Purification of 3-Chloro-5-methylpyrazine-2-carboxamide

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Compound of Interest

Compound Name: 3-Chloro-5-methylpyrazine-2-carboxamide

Cat. No.: B8061139

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Part 1: Executive Summary & Chemical Context

The Compound at a Glance

3-Chloro-5-methylpyrazine-2-carboxamide (CAS: 1134622-57-3) is a critical intermediate in the synthesis of Favipiravir (T-705), a broad-spectrum antiviral agent. Its purity directly impacts the yield and quality of the final API. Understanding its solubility profile is not merely an academic exercise but a necessity for designing efficient crystallization and purification unit operations.

Structurally, the molecule presents a "push-pull" solubility behavior:

- **Hydrophilic Domain:** The carboxamide group () and pyrazine nitrogens facilitate hydrogen bonding, promoting solubility in polar protic solvents.
- **Lipophilic Domain:** The chloro (

) and methyl (

) substituents increase lipophilicity compared to the parent pyrazinamide, reducing water solubility and enhancing affinity for organic solvents like ethyl acetate and dichloromethane.

The "Solubility Gap"

Unlike commodity chemicals, specific solubility datasets for this intermediate are often proprietary. This guide bridges that gap by providing a Predicted Solubility Matrix based on structural analogs (e.g., Pyrazinamide, 3,6-dichloropyrazine-2-carbonitrile) and detailing a Self-Validating Protocol to generate precise thermodynamic data in your lab.

Part 2: Solubility Profile & Solvent Selection[1]

Predicted Solubility Matrix

Based on the structural functionalization of the pyrazine core, the following solubility tiers are established for process design.

Solvent Class	Representative Solvents	Predicted Solubility	Process Application
High Solvency	DMSO, DMF, DMAc	> 150 mg/mL	Stock solutions, reaction media (if anhydrous).
Protic Polar	Methanol, Ethanol	20 - 80 mg/mL	Primary solvent for recrystallization (high temp).
Aprotic Polar	Acetone, Ethyl Acetate	10 - 40 mg/mL	Extraction, washing, or anti-solvent use.
Chlorinated	DCM, Chloroform	30 - 60 mg/mL	Liquid-liquid extraction phases.
Non-Polar	Hexane, Toluene, Heptane	< 1 mg/mL	Anti-solvent to induce nucleation.
Aqueous	Water	Sparingly Soluble	Anti-solvent; impurity removal (inorganic salts).

Thermodynamic Behavior

The dissolution of pyrazine carboxamides is typically endothermic (

), meaning solubility increases significantly with temperature. This property is the foundation for cooling crystallization.

- Key Insight: The presence of the 3-Chloro substituent disrupts the crystal lattice energy relative to the unsubstituted amide, potentially lowering the melting point and altering the metastable zone width (MSZW).

Part 3: Experimental Determination Protocols

To move from prediction to precision, you must generate empirical data. Do not rely on generic models. Use this standardized workflow.

Protocol A: Gravimetric Shake-Flask Method (Equilibrium Solubility)

Objective: Determine the saturation mole fraction (

) at specific temperatures (

).

- Preparation: Add excess **3-Chloro-5-methylpyrazine-2-carboxamide** solid to 10 mL of the target solvent in a jacketed glass vessel.
- Equilibration: Stir at 400 rpm for 24 hours at constant temperature (e.g., 298.15 K).
 - Validation: Ensure solid phase is always present.
- Sampling: Stop stirring and allow settling for 2 hours.
- Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 μm PTFE) to prevent precipitation during transfer.
- Quantification: Evaporate solvent in a tared vessel and weigh the residue (Gravimetric) OR dilute and analyze via HPLC (Chromatographic).
- Repetition: Repeat at 5 K intervals (e.g., 283.15 K to 323.15 K).

Protocol B: Laser Monitoring (Metastable Zone Width)

Objective: Define the MSZW to control nucleation and avoid "crashing out" (oiling out).

- Setup: Automated reactor with turbidity probe and FBRM (Focused Beam Reflectance Measurement).
- Heating: Heat a suspension of known concentration at 1 K/min until turbidity disappears (
-).
- Cooling: Cool the clear solution at 1 K/min until turbidity spikes (

).

- Calculation:

.

Part 4: Thermodynamic Modeling Framework

Once experimental data (

) is gathered, fit it to these models to predict solubility at any temperature.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data.

- x: Mole fraction solubility
- T: Absolute temperature (Kelvin)[1][2]
- A, B, C: Empirical model parameters derived via multiple linear regression.

van't Hoff Equation

Used to extract thermodynamic properties (

,

).

- R: Gas constant (8.314 J/mol·K)

- Slope:

(Enthalpy of solution)

- Intercept:

(Entropy of solution)

Part 5: Visualization of Workflows

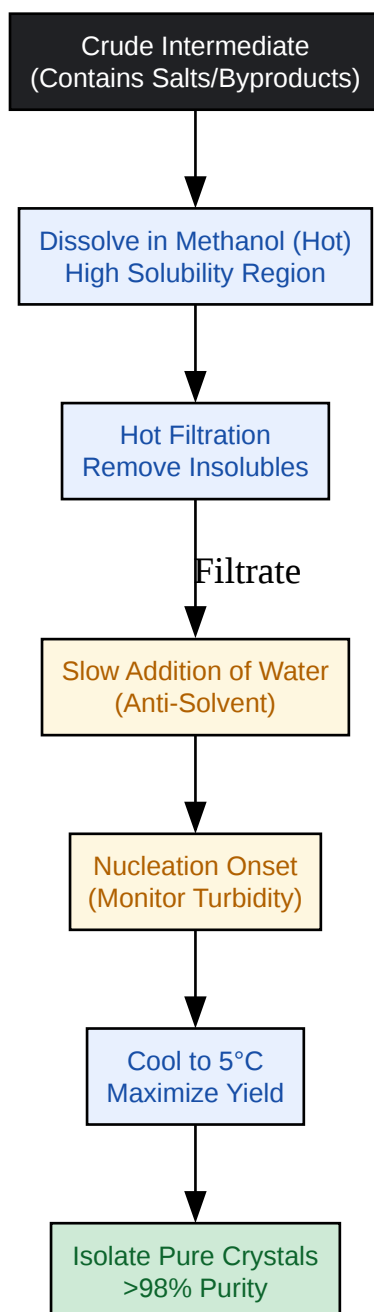
Solubility Determination Workflow



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Figure 1: Step-by-step workflow for determining and modeling solubility data.

Purification Logic: Anti-Solvent Crystallization



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Figure 2: Optimized purification strategy using Methanol/Water anti-solvent crystallization.

Part 6: References

- Favipiravir Synthesis Overview:
 - Title: Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications.

- Source: NIH / PMC.
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 - Title: Recrystallization Techniques and Solvent Selection.[3][4][5][6][7]
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